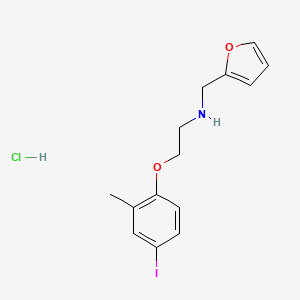![molecular formula C16H20N2O3S B4401797 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment. In
Wirkmechanismus
DMXAA works by activating the immune system and inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines cause the destruction of tumor cells by triggering apoptosis and necrosis. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. This combination of immune system activation and disruption of tumor blood vessels makes DMXAA a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, specifically TNF-α and IFN-α, which in turn leads to the destruction of tumor cells. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. Additionally, DMXAA has been shown to induce fever and hypotension in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have antitumor activity in a variety of cancer cell lines and animal models, making it a promising candidate for cancer treatment. However, DMXAA has also been shown to induce fever and hypotension in animal models, which can make it difficult to study in vivo. Additionally, DMXAA is a complex compound that requires careful attention to detail and adherence to safety protocols during synthesis and handling.
Zukünftige Richtungen
There are a number of future directions for DMXAA research. One direction is to further explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in the treatment of specific types of cancer, such as lung cancer and melanoma. Additionally, research could focus on developing new synthesis methods for DMXAA that are more efficient and cost-effective. Finally, further studies could investigate the biochemical and physiological effects of DMXAA in order to better understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)7-15(19)18-16-17-12(9-22-16)11-5-6-13(20-3)14(8-11)21-4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVMZCOWGGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)
![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)
![2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401760.png)
![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4401789.png)
![4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)